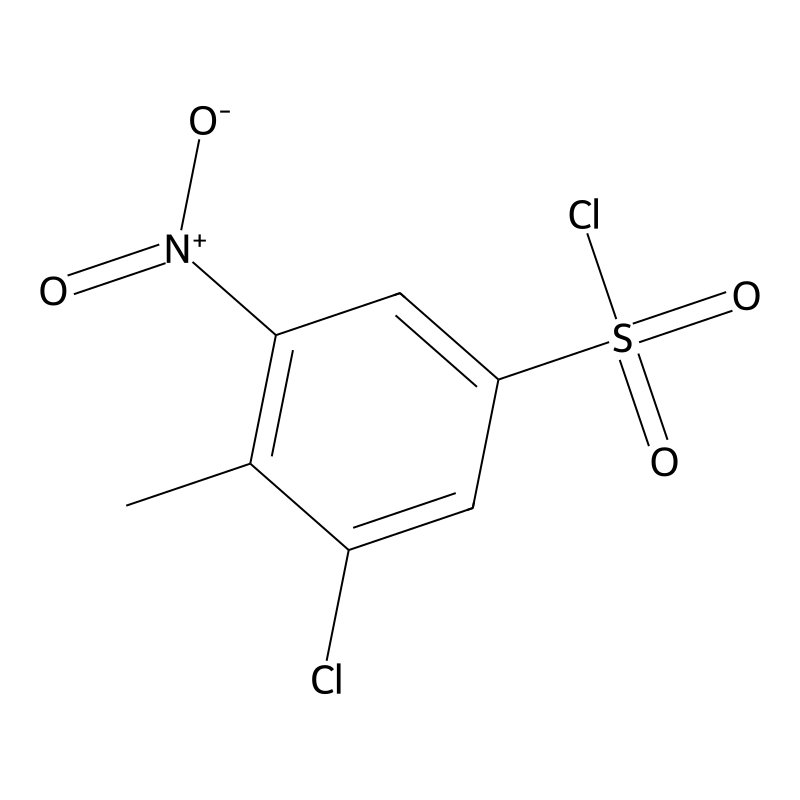

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Content Navigation

Standard sulfonyl chlorides often require harsh deprotection, risking sensitive substrates. This meta-nitrobenzenesulfonyl chloride (CAS 78726-74-6) solves this via a stepwise reduction mechanism unique to the 3-nitro isomer, enabling mild thiol-mediated amine deprotection. Its 5-NO2 and 3-Cl groups enhance electrophilicity for efficient sulfonylation of hindered amines, with stable, cleavable sulfonamide products. • Distinct meta-nitro pathway avoids side reactions from non-stepwise reduction • Superior reactivity over Ts-Cl without loss of selectivity

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride, a class of reagents essential for the synthesis of sulfonamides and sulfonic esters. Unlike common, simpler reagents like p-toluenesulfonyl chloride (Ts-Cl) or basic nitrobenzenesulfonyl chlorides, this compound's specific substitution pattern—a strongly electron-withdrawing 5-nitro group, a moderately withdrawing 3-chloro group, and a weakly donating 4-methyl group—provides a precisely modulated electrophilic sulfur center. This unique electronic profile is critical for controlling reactivity in sulfonamide formation and enabling specific, mild cleavage conditions when used as a protecting group for amines, a feature not available with non-nitrated analogs. [REFS-1, REFS-2]

Research Fit

References

- [1] Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron letters, 36(36), 6373-6374.

- [2] Um, I. H., Lee, H. W., & Kim, J. J. (2005). Effect of Nonleaving Group Substituent on Regioselectivity and Reaction Mechanism in Aminolysis of 2, 4-Dinitrophenyl X-Substituted Benzenesulfonates. The Journal of Organic Chemistry, 70(4), 1471-1477.

Procurement of a seemingly similar analog, such as a 2-nitro or 4-nitro isomer, is a high-risk substitution. The position of the nitro group fundamentally alters the reaction mechanism; for example, 3-nitrobenzenesulfonyl chlorides undergo electrochemical reduction via a stepwise mechanism, while 2- and 4-nitro isomers proceed through a concerted process. [1] This difference in electron transfer pathways indicates distinct chemical behavior that can impact reaction outcomes, yields, and side-product profiles. Furthermore, omitting the chloro or methyl substituents would alter the electrophilicity of the sulfonyl center and change the physical properties (e.g., solubility, crystallinity) of the resulting sulfonamide derivatives, jeopardizing reproducibility in established protocols that rely on the exact properties conferred by this specific molecule.

Substitution Risk

Meta-nitro positional isomer may follow a stepwise reduction mechanism, whereas ortho/para analogs undergo a concerted pathway, altering intermediate fate.

Hammett β sensitivity differs substantially (0.96 vs. 0.65 for p-methoxy), meaning nucleophile-dependent reactivity profiles may not transfer.

Additional chloro substituent modulates electron density and steric access; non-chlorinated analogs (e.g., CAS 616-83-1) may shift reaction outcomes.

Mild Thiol-Based Amine Deprotection

The presence of a nitro group on the benzene ring allows the resulting sulfonamide (a 'nosyl-amide') to be cleaved under exceptionally mild conditions, a critical advantage over traditional, non-nitrated sulfonyl groups like tosyl (from p-toluenesulfonyl chloride). While tosylamides require harsh, often reducing conditions for cleavage (e.g., sodium in liquid ammonia or strong acids like HBr/AcOH), nitrobenzenesulfonamides are readily cleaved by nucleophilic attack with thiols (e.g., thiophenol with potassium carbonate) at room temperature. [REFS-1, REFS-2] This compound provides the functionality for this mild deprotection strategy, which is essential for syntheses involving sensitive or complex molecules.

| Evidence Dimension | Amine Deprotection Conditions |

| Target Compound Data | Mild nucleophilic cleavage (enabled by nitro group): Thiophenol / K₂CO₃ in DMF |

| Comparator Or Baseline | p-Toluenesulfonyl (Tosyl) Group: Harsh reductive cleavage (Na / liquid NH₃) or strong acid (HBr/AcOH) |

| Quantified Difference | Qualitatively different reaction classes: Mild nucleophilic substitution vs. harsh reduction/acidolysis. |

| Conditions | Standard synthetic deprotection protocols for amine-derived sulfonamides. |

For any multi-step synthesis involving acid-labile or easily reduced functional groups, this compound enables an orthogonal protection strategy that prevents substrate degradation and improves overall yield.

High Electrophilicity for Sulfonamide Formation with Challenging Amines

The reactivity of arenesulfonyl chlorides is strongly enhanced by electron-withdrawing substituents. Kinetic studies of this class show a strong positive Hammett correlation (ρ ≈ +2.0) for reactions with nucleophiles, confirming that electron-withdrawing groups accelerate the reaction. [1] The target compound contains two such groups (5-NO₂ and 3-Cl), making its sulfur center significantly more electrophilic and reactive than benchmark reagents like p-toluenesulfonyl chloride, which has an electron-donating methyl group. This heightened reactivity is advantageous for achieving high conversion with sterically hindered or electronically deactivated amines.

| Evidence Dimension | Reaction Rate Correlation (Hammett ρ value) |

| Target Compound Data | High reactivity inferred from two strong electron-withdrawing groups (NO₂, Cl). |

| Comparator Or Baseline | Substituted benzenesulfonyl chlorides: ρ = +2.02 for chloride exchange reaction. |

| Quantified Difference | Positive ρ value indicates orders-of-magnitude rate increase for electron-withdrawing groups vs. electron-donating groups. |

| Conditions | Isotopic chloride exchange reaction in acetonitrile solution at 25 °C. |

This compound overcomes reaction barriers with low-reactivity amines, reducing the need for harsh conditions or excess reagents and potentially improving yields in difficult sulfonamide couplings.

Isomer-Specific Electronic Profile for Predictable Reactivity

The choice of a meta-nitro substituted isomer (3- or 5-position) is critical for ensuring a defined, stepwise reaction mechanism under certain reductive conditions, in contrast to ortho- or para-nitro isomers. Electrochemical studies show that 3-nitrobenzenesulfonyl chloride is reduced via a stepwise mechanism involving a distinct radical anion intermediate. [1] Conversely, 2-nitro and 4-nitro isomers undergo a concerted 'sticky' dissociative electron transfer. This fundamental mechanistic divergence makes isomers non-interchangeable. Using the 5-nitro isomer (electronically analogous to the 3-nitro) provides access to a specific reaction pathway that is unavailable with the more common 2- or 4-nitrobenzenesulfonyl chlorides.

| Evidence Dimension | Electrochemical Reduction Mechanism |

| Target Compound Data | Stepwise mechanism with radical anion intermediate (inferred from 3-nitro analog). |

| Comparator Or Baseline | 2-Nitro and 4-Nitrobenzenesulfonyl Chlorides: Concerted dissociative electron transfer. |

| Quantified Difference | Qualitatively different reaction pathways (stepwise vs. concerted). |

| Conditions | Cyclic voltammetry in acetonitrile. |

For processes where control over reactive intermediates is crucial, such as in electrosynthesis or radical chemistry, selecting this specific meta-nitro isomer ensures predictable mechanistic behavior, avoiding outcomes associated with ortho/para analogs.

Orthogonal Amine Protection in Complex Synthesis

In complex syntheses where other functional groups are sensitive to acids or strong reducing agents, this reagent can be used to protect a primary or secondary amine. The resulting sulfonamide is stable to many reaction conditions but can be selectively removed at a later stage using mild, thiol-based reagents, preserving the integrity of the target molecule. [1]

Sulfonamide Formation with Challenging Amines

When reacting low-nucleophilicity anilines or sterically hindered amines, the enhanced electrophilicity of this reagent, driven by its nitro and chloro substituents, facilitates efficient reaction where less reactive alternatives like p-toluenesulfonyl chloride would fail or require forcing conditions. [2]

Meta-Nitro-Specific Intermediates for Downstream Processes

This compound is the logical choice for synthetic routes where downstream transformations rely on the specific electronic and mechanistic behavior imparted by a meta-nitrobenzenesulfonyl moiety. This includes applications in areas like electrochemistry or radical chemistry where the stepwise reduction pathway of the meta-isomer is a required feature not offered by ortho or para analogs. [3]

Application Selection Guide

References

- [1] Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- [2] Szymański, W., & Wzorek, Z. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Molecules, 25(6), 1436.

- [3] Saley, M. A., Hamed, E. M., & Houmam, A. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

XLogP3

Wikipedia

Explore Compound Types